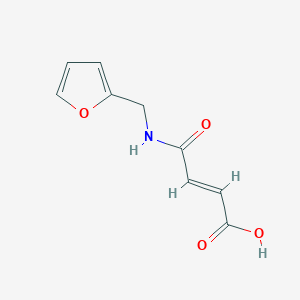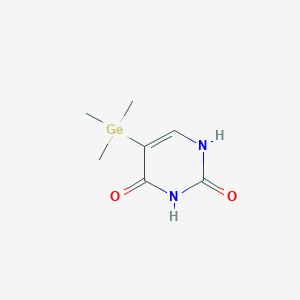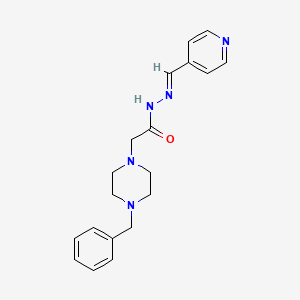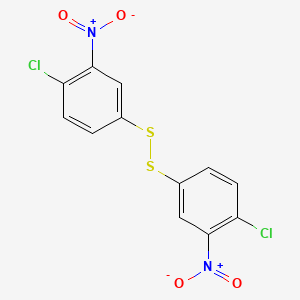![molecular formula C21H44O2 B15077650 Decane, 1,1'-[methylenebis(oxy)]bis- CAS No. 65767-41-1](/img/structure/B15077650.png)
Decane, 1,1'-[methylenebis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decane, 1,1’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C21H44O2 It is a type of ether, specifically a dialkyl ether, where two decane molecules are connected by a methylene bridge through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of decanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired ether.
Industrial Production Methods
In an industrial setting, the production of Decane, 1,1’-[methylenebis(oxy)]bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Decane, 1,1’-[methylenebis(oxy)]bis- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a solvent and a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound can be used as a model molecule to study the behavior of ethers in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of ether metabolism.
Medicine
While not commonly used directly in medicine, derivatives of Decane, 1,1’-[methylenebis(oxy)]bis- can be explored for potential pharmaceutical applications. Its ability to form stable complexes with other molecules makes it a candidate for drug delivery systems.
Industry
In the industrial sector, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a lubricant and a plasticizer. Its chemical stability and low volatility make it suitable for high-temperature applications.
Wirkmechanismus
The mechanism of action of Decane, 1,1’-[methylenebis(oxy)]bis- involves its ability to interact with various molecular targets through its ether linkages. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in different environments. The methylene bridge provides flexibility, allowing the compound to adapt to different molecular conformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decane, 1,1’-oxybis-: Similar in structure but lacks the methylene bridge.
Didecyl ether: Another dialkyl ether with similar properties but different molecular weight.
Di-n-Decyl ether: Similar to didecyl ether but with a different structural arrangement.
Uniqueness
Decane, 1,1’-[methylenebis(oxy)]bis- is unique due to the presence of the methylene bridge, which imparts additional flexibility and reactivity compared to other similar ethers. This structural feature allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Eigenschaften
CAS-Nummer |
65767-41-1 |
|---|---|
Molekularformel |
C21H44O2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
1-(decoxymethoxy)decane |
InChI |
InChI=1S/C21H44O2/c1-3-5-7-9-11-13-15-17-19-22-21-23-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
MIBVRIDSRVAIDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCOCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)



![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)


![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077622.png)

![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
![ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077665.png)
